2-(Benzyloxy)-N-(2,4-dichlorobenzyl)aniline
Overview
Description
2-(Benzyloxy)-N-(2,4-dichlorobenzyl)aniline is an organic compound that features a benzyloxy group attached to an aniline moiety, with a 2,4-dichlorobenzyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzyloxy)-N-(2,4-dichlorobenzyl)aniline typically involves the following steps:
Formation of Benzyloxy Aniline: The initial step involves the reaction of aniline with benzyl chloride in the presence of a base such as sodium hydroxide to form benzyloxy aniline.
Introduction of 2,4-Dichlorobenzyl Group: The benzyloxy aniline is then reacted with 2,4-dichlorobenzyl chloride in the presence of a suitable base like potassium carbonate to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
2-(Benzyloxy)-N-(2,4-dichlorobenzyl)aniline can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chlorine atoms in the 2,4-dichlorobenzyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles like sodium methoxide or sodium ethoxide.
Major Products
Oxidation: Formation of benzyloxy benzaldehyde or benzyloxy benzoic acid.
Reduction: Formation of the corresponding amine.
Substitution: Formation of substituted benzyl derivatives.
Scientific Research Applications
2-(Benzyloxy)-N-(2,4-dichlorobenzyl)aniline has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents.
Materials Science: It can be used in the development of novel materials with specific properties.
Biological Studies: It serves as a probe to study various biological processes and interactions.
Mechanism of Action
The mechanism of action of 2-(Benzyloxy)-N-(2,4-dichlorobenzyl)aniline involves its interaction with specific molecular targets. The benzyloxy group can interact with hydrophobic pockets in proteins, while the 2,4-dichlorobenzyl group can form halogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-(Benzyloxy)-N-(2,4-dichlorobenzyl)amine: Similar structure but lacks the aniline moiety.
2-(Benzyloxy)-N-(2,4-dichlorophenyl)aniline: Similar structure but with a phenyl group instead of a benzyl group.
Uniqueness
2-(Benzyloxy)-N-(2,4-dichlorobenzyl)aniline is unique due to the presence of both benzyloxy and 2,4-dichlorobenzyl groups, which confer specific chemical and biological properties. This combination allows for unique interactions with molecular targets, making it a valuable compound in various research applications.
Properties
IUPAC Name |
N-[(2,4-dichlorophenyl)methyl]-2-phenylmethoxyaniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17Cl2NO/c21-17-11-10-16(18(22)12-17)13-23-19-8-4-5-9-20(19)24-14-15-6-2-1-3-7-15/h1-12,23H,13-14H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WAEXTEMTHLQXMG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=CC=C2NCC3=C(C=C(C=C3)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17Cl2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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